2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE
Description
2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2-en-4-one is a spirocyclic compound characterized by a cyclohexane ring fused to a partially hydrogenated inden moiety at the 1,1' position. The "2',3'-dihydro" designation indicates that two adjacent carbons in the inden system are saturated, while the "2-en-4-one" specifies a conjugated enone system (C=O at position 4 and a double bond at position 2 of the cyclohexane ring). This structural motif confers unique electronic and steric properties, making it relevant in synthetic chemistry and material science.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZLWLBKDBUFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C32)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dihydroindene with cyclohex-2-enone in the presence of a strong acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of spiro compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. Metal catalysts such as palladium or nickel can facilitate the formation of spirocyclic structures through various cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into spirocyclic alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products
Oxidation: Spirocyclic ketones, carboxylic acids
Reduction: Spirocyclic alcohols
Substitution: Various spirocyclic derivatives depending on the nucleophile used
Scientific Research Applications
Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Spirocyclic Analogs
*Estimated based on structural similarity to analogs.
Key Observations:
Substituent Effects: Bromo (e.g., 5'-Br analog ): Increases molecular weight and lipophilicity. Bromine's electronegativity enhances electrophilicity, enabling participation in Suzuki-Miyaura couplings. Hydroxyl/Methyl (e.g., 4-OH, 4-CH₃ analog ): Hydroxyl groups improve aqueous solubility, while methyl groups enhance steric bulk, affecting conformational flexibility.
Functional Groups: The target compound's enone system contrasts with carboxylic acid derivatives (e.g., ), which exhibit higher polarity and hydrogen-bonding capacity.
Table 2: Spectral Data of Related Compounds
Insights:
- IR Spectroscopy: Carbonyl stretches (C=O) in spirocyclic ketones typically appear near 1,700–1,750 cm⁻¹, as seen in analogs . The target compound’s enone system may exhibit similar absorption.
- NMR : Spiro carbons often show distinct shifts due to restricted rotation. For example, cyclohexane-derived protons in resonate near δ 3.87–7.73.
Biological Activity
2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One (CAS No. 185526-59-4) is a spiro compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One is . The compound features a spiro structure where cyclohexane and indene rings are interconnected, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O |
| Molecular Weight | 216.28 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Mechanisms of Biological Activity
The biological activity of 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One is believed to stem from its interaction with various biological targets, including enzymes and receptors. The compound may exert effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound might modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Research has indicated that derivatives of spiro compounds exhibit significant anticancer properties. In a study evaluating various spiro compounds, it was found that certain derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting that 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One could also possess similar properties .
Case Study: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of spiro compounds revealed that 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One exhibited promising activity against specific cancer cell lines. The study reported an IC50 value indicating significant growth inhibition at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.2 |
| MCF-7 (Breast cancer) | 12.8 |
| HeLa (Cervical cancer) | 18.5 |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of 2',3'-Dihydrospiro[Cyclohexane-1,1'-Inden]-4-One. Preliminary studies suggest that the compound may exhibit antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
In a screening assay against common bacterial strains, the compound showed notable antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
